(2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid (2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 6953-82-8
VCID: VC0180024
InChI: InChI=1S/C14H17NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-10H,2-4H2,1H3,(H,15,16)(H,17,18)/b10-9-
SMILES: CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

(2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid

CAS No.: 6953-82-8

Main Products

VCID: VC0180024

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

(2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid - 6953-82-8

CAS No. 6953-82-8
Product Name (2Z)-3-[N-(4-Butylphenyl)carbamoyl]prop-2-enoic acid
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C14H17NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-10H,2-4H2,1H3,(H,15,16)(H,17,18)/b10-9-
Standard InChIKey RHNAPQKAHBDNLV-KTKRTIGZSA-N
Isomeric SMILES CCCCC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
SMILES CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Canonical SMILES CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
PubChem Compound 1550791
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator